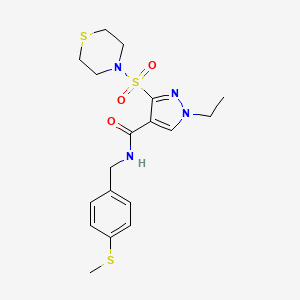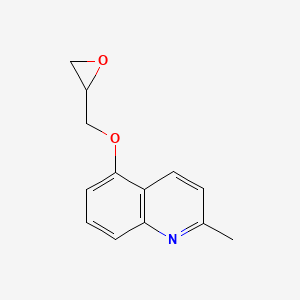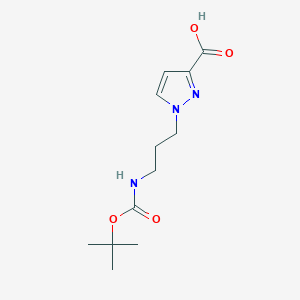
1-ethyl-N-(4-(methylthio)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(4-(methylthio)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound known for its intriguing chemical structure and versatile applications. This compound exhibits a combination of functionalities including an ethyl group, a methylthio-benzyl group, a thiomorpholine sulfonyl moiety, and a pyrazole carboxamide core. Each of these functionalities imparts unique properties that have sparked interest across various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(4-(methylthio)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide can be achieved through multiple synthetic routes. A common approach involves:
Formation of the pyrazole ring through condensation reactions involving appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the ethyl group via alkylation reactions, typically utilizing ethyl halides under basic conditions.
Attachment of the methylthio-benzyl group through nucleophilic substitution reactions involving benzyl halides and thiol compounds.
Thiomorpholine sulfonyl moiety can be introduced via sulfonylation reactions involving chlorosulfonic acid and thiomorpholine.
Carboxamide formation through acylation reactions using carboxylic acids or their derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods: Large-scale production of this compound might involve optimizations of the above methods for higher yield and purity. Techniques like continuous flow chemistry and catalytic processes could be employed for efficient and sustainable industrial production.
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation reactions, especially at the thioether (-S-) group, forming sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reagents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: The aromatic ring in the benzyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (MCPBA) for sulfoxidation.
Reduction: Hydrogen gas with Pd/C or other reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophiles like nitrating agents (HNO3) or halogenating agents (Cl2, Br2).
Major Products Formed from These Reactions:
Sulfoxides/Sulfones: from oxidation.
Amines: from reduction.
Substituted aromatic compounds: from electrophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as a versatile building block in synthetic organic chemistry, useful in constructing complex molecular architectures.
Biology: In biological research, it can be used as a probe or a precursor in the development of biochemical tools for studying cellular mechanisms.
Medicine: Potential pharmacological applications could be explored, including its role as a lead compound in drug discovery and development for various therapeutic areas.
Industry: In the industrial sector, this compound could find applications in the manufacture of specialty chemicals, agrochemicals, and materials science due to its unique functional groups.
Mecanismo De Acción
The mechanism by which 1-ethyl-N-(4-(methylthio)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide exerts its effects would depend on the specific biological or chemical context. Generally:
Molecular Targets: The compound's diverse functionalities enable it to interact with various biological macromolecules such as enzymes, receptors, and DNA.
Pathways Involved: These interactions could influence multiple pathways, including signal transduction, gene expression, and enzymatic activity modulation, depending on its specific binding and activity profile.
Comparación Con Compuestos Similares
Compared to other compounds with similar functionalities, 1-ethyl-N-(4-(methylthio)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide stands out due to its unique combination of an ethyl group, a methylthio-benzyl group, and a thiomorpholine sulfonyl moiety, alongside a pyrazole carboxamide core. Similar compounds might include:
1-ethyl-N-benzyl-3-(methylthio)pyrazole-4-carboxamide: : Lacks the thiomorpholine sulfonyl group, potentially altering its chemical behavior and applications.
N-(4-(methylthio)benzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxamide: : Substitution of the ethyl group with another functional group.
1-ethyl-N-(4-(methylthio)benzyl)-3-(methylsulfonyl)-1H-pyrazole-4-carboxamide:
Propiedades
IUPAC Name |
1-ethyl-N-[(4-methylsulfanylphenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S3/c1-3-21-13-16(17(23)19-12-14-4-6-15(26-2)7-5-14)18(20-21)28(24,25)22-8-10-27-11-9-22/h4-7,13H,3,8-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQURUDFBVLKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCSCC2)C(=O)NCC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2465201.png)

![Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2465204.png)
![9-methyl-6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-9H-purine](/img/structure/B2465205.png)

![1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2465209.png)

![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2465212.png)


![3-(4-bromobenzyl)-1,7-dimethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2465216.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-naphthamide](/img/structure/B2465220.png)
![methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2465223.png)
